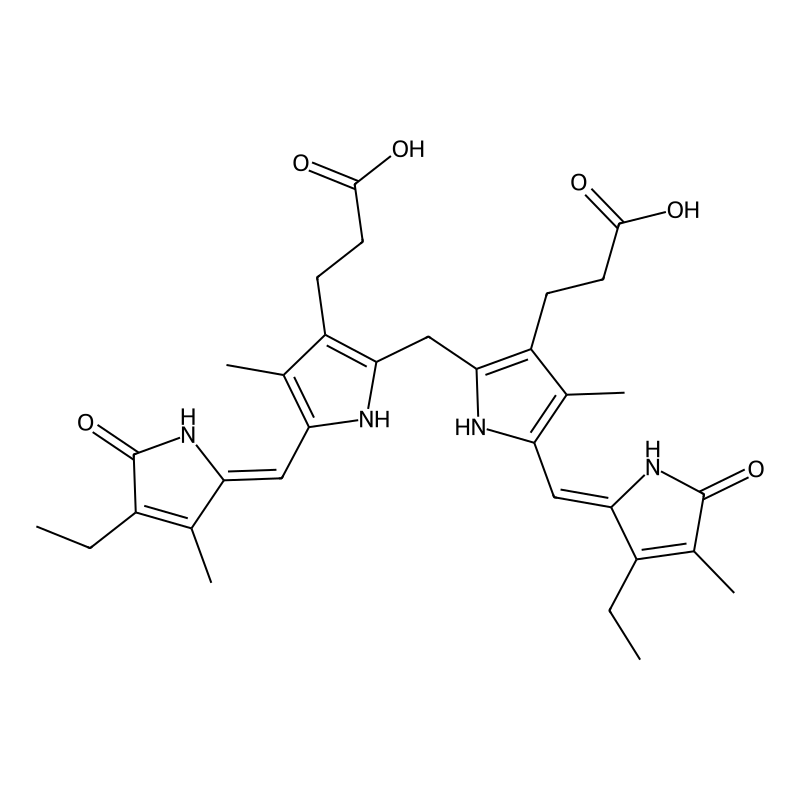

Mesobilirubin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Understanding Heme Catabolism and Bilirubin Metabolism

Mesobilirubin serves as a valuable tool for researchers studying heme catabolism and bilirubin metabolism. By analyzing the presence and levels of mesobilirubin, scientists can gain insights into the efficiency and potential disruptions in these pathways. This information can be crucial for understanding conditions like hemolytic anemia, where excessive red blood cell breakdown occurs, and Gilbert's syndrome, a benign condition characterized by slightly elevated bilirubin levels.

Investigating the Properties of Mesobilirubin

Researchers are actively exploring the unique physical and chemical properties of mesobilirubin. Studies have examined its photochemical behavior, including its light-induced isomerization and oxidation. These properties may influence its interactions with other molecules and its potential biological functions. Additionally, research has investigated the aggregation of mesobilirubin and its interaction with crystals, providing insights into its behavior in different environments.

Exploring Potential Biological Roles

While the exact biological function of mesobilirubin remains unclear, ongoing research suggests it may play a role in various processes. Some studies have explored its potential antioxidant properties, while others have investigated its interaction with certain enzymes and proteins. Further research is necessary to fully understand the potential biological significance of mesobilirubin.

Mesobilirubin is a bile pigment and a derivative of bilirubin, characterized by its molecular formula and a molecular weight of approximately . This compound is notable for its unique structural properties, which include a complex arrangement of pyrrole rings. Mesobilirubin is primarily utilized in biochemical research and has garnered attention for its potential applications in various fields, including medicine and biochemistry.

The biological activity of mesobilirubin is closely related to its role as a bile pigment. It exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. Furthermore, mesobilirubin's ability to form complexes with metal ions suggests potential roles in metal ion transport and storage within biological systems . Its derivatives have also been studied for their effects on cellular processes, including apoptosis and inflammation.

Mesobilirubin can be synthesized through several methods:

Studies have shown that mesobilirubin interacts with various biological molecules and metal ions. Its ability to form complexes with zinc ions is particularly noteworthy, as these complexes can exhibit unique optical properties that may be useful for analytical purposes . Furthermore, interaction studies highlight mesobilirubin's role in modulating cellular processes, potentially influencing pathways related to inflammation and apoptosis.

Mesobilirubin shares structural similarities with other bile pigments. Here are some comparable compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Bilirubin | Contains four pyrrole rings | Primary bile pigment with significant physiological roles |

| Mesobiliverdin | Similar core structure but more polar | Exhibits different solubility and reactivity patterns |

| Etiobilirubin | Derivative with altered functional groups | Unique interactions with cellular components |

| Mesobilirubin-IVα | A specific variant with distinct properties | Tailored for specific biochemical applications |

Mesobilirubin's uniqueness lies in its specific structural arrangement and the resulting chemical reactivity, which differentiates it from other bile pigments while still maintaining some common characteristics.

Enzymatic Reduction of Bilirubin to Mesobilirubin in Mammalian Systems

In mammalian systems, mesobilirubin arises through the enzymatic modification of bilirubin or its precursors. Biliverdin reductase (BVR), a NADPH-dependent enzyme, typically reduces biliverdin IXα to bilirubin IXα in the final step of heme degradation. However, mesobilirubin synthesis diverges from this pathway. Studies demonstrate that mesobiliverdin IXα, an analog of biliverdin, undergoes reduction via BVR to produce mesobilirubin. This reaction parallels the canonical pathway but involves substrates with saturated ethyl side chains (Fig. 1).

Key Reaction:

$$

\text{Mesobiliverdin IXα} + \text{NADPH} \xrightarrow{\text{BVR}} \text{Mesobilirubin} + \text{NADP}^+

$$

Structural analyses reveal that mesobilirubin's reduced side chains enhance stability compared to bilirubin, influencing its solubility and interaction with cellular transporters. Despite these insights, mesobilirubin remains a minor metabolite in mammals, with its physiological concentrations typically below detectable limits in healthy individuals.

Role of Microbial Bilirubin Reductase (BilR) in Enterohepatic Circulation

Gut microbiota critically influence mesobilirubin dynamics through the action of bilirubin reductase (BilR), a recently characterized enzyme from the Old Yellow Enzyme family. BilR catalyzes the four-electron reduction of bilirubin to urobilinogen, a prerequisite for stercobilin formation. While BilR primarily targets bilirubin, in vitro experiments show its ability to process structural analogs, including mesobilirubin, albeit with reduced efficiency.

Functional Properties of BilR:

| Property | Detail | Source |

|---|---|---|

| Substrate Specificity | Prefers bilirubin over mesobilirubin | |

| Optimal pH | 6.8–7.2 (anaerobic conditions) | |

| Prevalence in Gut | 98% in healthy adults; reduced in IBD |

Metagenomic surveys associate bilR prevalence with Firmicutes species, particularly Clostridium spp., which dominate the colonic microbiota. These findings suggest mesobilirubin may accumulate in dysbiotic conditions where BilR activity is impaired, though direct clinical correlations remain under investigation.

Intermediary Pathways Linking Mesobilirubin to Urobilinogen and Stercobilin

The enterohepatic circulation of mesobilirubin involves complex redox transformations (Fig. 2):

- Hepatic Phase: Conjugated bilirubin excreted into bile undergoes partial deconjugation by gut bacterial β-glucuronidases.

- Microbial Reduction: Deconjugated bilirubin is reduced to urobilinogen via BilR, with mesobilirubin potentially forming as a transient intermediate under specific redox conditions.

- Oxidation to Stercobilin: Urobilinogen undergoes spontaneous oxidation in the colon to stercobilin, the brown fecal pigment.

Comparative Properties of Bile Pigments:

| Compound | Molecular Formula | λ_max (nm) | Solubility in H₂O |

|---|---|---|---|

| Bilirubin | C₃₃H₃₆N₄O₆ | 446 | Low |

| Mesobilirubin | C₃₃H₄₀N₄O₆ | 460 | Moderate |

| Stercobilin | C₃₃H₄₆N₄O₆ | 485 | High |

Notably, mesobilirubin's detection in human urine implicates renal excretion as a secondary elimination route, particularly when hepatic or microbial processing is compromised. This observation aligns with its moderate water solubility compared to bilirubin.

Taxonomic Distribution of BilR-Encoding Firmicutes Species

Bilirubin reductase (BilR), the enzyme catalyzing the reduction of bilirubin to urobilinogen, is predominantly encoded by Firmicutes species inhabiting the human gut. Genomic analyses reveal that Clostridium difficile, Roseburia intestinalis, Faecalibacterium prausnitzii, and Clostridium symbiosum harbor the bilR gene, often within operons containing flanking genes such as bilS (a flavodoxin-like protein) and bilQ (a transcriptional regulator) [1] [5]. Horizontal gene transfer has facilitated the dissemination of bilR across Firmicutes, with two distinct variants identified: a full-length version in Ruminococcus gnavus and a truncated form in Parolsenella and other Clostridia [5].

Table 1: Firmicutes Species Encoding BilR

| Species | Genomic Features | Prevalence in Healthy Gut |

|---|---|---|

| Faecalibacterium prausnitzii | Full-length bilR operon | 89% of adults [1] |

| Roseburia intestinalis | bilR with TIM barrel domain | 76% of adults [5] |

| Clostridium symbiosum | bilR-bilS-bilQ operon | 68% of adults [1] |

Metagenomic studies demonstrate that BilR-encoding Firmicutes constitute 3–12% of the gut microbiota in healthy adults but are markedly reduced in neonates (<1%) and IBD patients (2–5%) [1] [6]. This taxonomic specificity highlights Firmicutes’ central role in bilirubin metabolism and mesobilirubin production.

Impact of Mesobilirubin Metabolism on Serum Bilirubin Homeostasis

Mesobilirubin, alongside urobilinogen and stercobilin, regulates serum bilirubin levels through enterohepatic circulation. BilR-mediated reduction of bilirubin to urobilinogen in the gut lumen prevents bilirubin reabsorption, promoting its excretion as mesobilirubin and stercobilin [1] [2]. In germ-free mice, the absence of this microbial pathway results in 10-fold higher intestinal proteolytic activity and serum bilirubin levels compared to conventional mice, underscoring microbiota-dependent bilirubin detoxification [3].

The antioxidant properties of mesobilirubin derivatives further contribute to homeostasis. In vitro studies show that urobilinogen and mesobilirubin scavenge reactive oxygen species (ROS), protecting intestinal epithelial cells from oxidative damage [2]. This activity is critical in the colon, where ROS levels are elevated due to microbial metabolism. Notably, β-glucuronidase-producing bacteria such as Escherichia coli enhance bilirubin deconjugation, amplifying substrate availability for BilR and subsequent mesobilirubin synthesis [3].

Key Pathway:

- Conjugated bilirubin → (Gut β-glucuronidase) → Unconjugated bilirubin

- Unconjugated bilirubin → (BilR) → Urobilinogen → Mesobilirubin/Stercobilin

- Excretion in feces or reabsorption <1% [1] [3]

Disruption of this pathway, as seen in IBD, leads to bilirubin accumulation, increased intestinal permeability, and systemic inflammation [2] [3].

Dysregulation in Neonatal Jaundice and Inflammatory Bowel Disease Models

Neonatal Jaundice

Neonates exhibit delayed colonization of BilR-encoding Firmicutes, resulting in impaired bilirubin reduction and elevated serum bilirubin levels. Comparative metagenomics of jaundiced neonates (serum bilirubin >15 mg/dL) versus healthy controls reveal a 5-fold lower abundance of Bifidobacteriaceae, which suppress β-glucuronidase activity, and a 3-fold increase in Enterococcaceae, which lack BilR [6]. This dysbiosis prolongs bilirubin enterohepatic cycling, exacerbating hyperbilirubinemia.

Table 2: Microbial Shifts in Neonatal Jaundice

| Taxon | Jaundice Group | Control Group | Fold Change |

|---|---|---|---|

| Bifidobacteriaceae | 8% | 24% | ↓3.0 |

| Enterococcaceae | 15% | 5% | ↑3.0 |

Inflammatory Bowel Disease (IBD)

IBD patients exhibit a 70% reduction in fecal stercobilin and mesobilirubin compared to healthy individuals, correlating with decreased Faecalibacterium and Roseburia abundance [2]. Mechanistically, low BilR activity permits unconjugated bilirubin to activate Toll-like receptor 4 (TLR4) on intestinal macrophages, triggering NF-κB-mediated inflammation [2] [3]. Gnotobiotic mice colonized with IBD microbiota show 4-fold higher serum bilirubin and impaired wound healing in colitis models, reversible upon F. prausnitzii supplementation [2].

The crystalline forms of bilirubin and its derivatives, including mesobilirubin, exhibit distinct photophysical properties that are intimately connected to their molecular organization and hydrogen bonding patterns. The α and β crystal forms of bilirubin demonstrate markedly different photochemical behavior, with the α crystals showing a closely packed structure while the β crystals adopt a more loosely packed, amorphous configuration [1].

Structural Organization in Crystal Forms

In the α crystal form, bilirubin molecules adopt a closely packed arrangement that facilitates efficient energy transfer between adjacent molecules. The molecules exist predominantly in the 3-vinyl syn conformation, which differs significantly from the 3-vinyl anti conformation observed in chloroform solution [2]. This conformational change upon crystallization leads to characteristic differences in the nuclear magnetic resonance spectra between liquid and solid states, indicating substantial structural reorganization in the crystal lattice.

The β crystal form presents a dramatically different structural landscape, characterized by increased void space comprising approximately 5% of the unit cell volume [3]. This crystal form contains two distinct molecular sites in the asymmetric unit, with one site containing ordered molecules while the other exhibits rotational disorder. The reduced molecular packing in the β form creates an environment that permits different photophysical pathways compared to the densely packed α form.

Photophysical Properties and Light-Induced Modifications

The structural differences between crystal forms manifest in remarkable photophysical properties. The α crystals exhibit a bright red emission with an emission quantum yield of approximately 24%, while the β crystals display both red emission and an additional low green emission with a quantum yield of approximately 0.5% [4]. These observations suggest the presence of two distinct types of molecular environments within the crystal structures.

Density functional theory calculations have identified two primary molecular conformations: a "stiff" monomer designated as M1, which is distorted by particularly strong intramolecular hydrogen bonds, and a "floppy" monomer designated as M2, which maintains a structure similar to that observed in solution [1]. The red emission observed in both crystal forms is attributed to the M1 conformer, while the green emission unique to the β crystals originates from the M2 conformer.

The light-induced structural modifications in these crystal forms involve complex reorganization of the molecular packing and hydrogen bonding networks. Upon photoexcitation, the molecules undergo conformational changes that can alter the intermolecular interactions and energy transfer pathways. The closely packed α crystals facilitate efficient energy transfer processes from M2 to M1 conformers, effectively quenching the green emission component and resulting in the observed red emission [5].

Crystallographic Analysis and Disorder

X-ray crystallographic studies have revealed that all three characterized forms of bilirubin crystallize in the triclinic space group P1̄, with varying degrees of molecular disorder [3]. Form I, originally published in 1978, contains two molecular sites in the asymmetric unit, with both sites exhibiting a disordered mixture of M- and P-helical conformers. This disorder reflects the dynamic nature of the molecular conformations within the crystal lattice.

The presence of solvent molecules in Forms II and III (void spaces of 5% and 25% respectively) significantly influences the molecular packing and photophysical properties. The incorporation of methanol and chloroform in Form III creates a highly disordered environment that permits greater conformational flexibility and potentially different photoisomerization pathways [6].

Energy Transfer Processes Between Monomeric Conformers

The energy transfer processes between monomeric conformers in mesobilirubin represent a fundamental aspect of its photochemical behavior. These processes are governed by the spatial arrangement of the chromophores, the nature of the excited states, and the efficiency of energy migration between different molecular conformations.

Exciton Coupling and Energy Transfer Mechanisms

The mesobilirubin molecule can be conceptualized as a "Siamese twin" structure containing two pyrromethenone chromophores connected by a saturated methylene bridge. This structural arrangement creates conditions favorable for exciton coupling, where the excited state of one chromophore can interact with the ground state of the adjacent chromophore, leading to energy transfer processes.

The proximity of the two chromophores, with a center-to-center distance of approximately 7 Å, facilitates strong electronic coupling that enables efficient energy transfer. This coupling is manifested in the absorption spectra through Davydov splitting, where the originally degenerate chromophore excited states are split into higher and lower energy components due to the intermolecular interactions.

Quantum Mechanical Description of Energy Transfer

Time-dependent density functional theory calculations have provided detailed insights into the electronic structure and energy transfer processes in mesobilirubin. The lowest pair of excited states, S1 and S2, exhibit charge-transfer character, while the next pair, S3 and S4, account for the most prominent spectral features. The small oscillator strengths calculated for the charge-transfer states suggest that these states may exist in the relevant spectral region but would have escaped direct spectroscopic detection due to their low transition probabilities.

The energy transfer between monomeric conformers involves both radiative and non-radiative pathways. The radiative pathway involves emission from one conformer followed by reabsorption by another, while the non-radiative pathway proceeds through direct electronic coupling between the chromophores. The efficiency of these processes depends on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance and orientation between the chromophores.

Conformational Dynamics and Energy Migration

Nuclear magnetic resonance spectroscopy studies have revealed that mesobilirubin undergoes conformational interconversion between enantiomeric forms in solution. The activation parameters for this exchange process have been determined as ΔH‡ = 72.4 ± 1.2 kJ mol⁻¹ and ΔS‡ = -12.5 ± 3.8 J K⁻¹ mol⁻¹, indicating that the conformational change involves significant enthalpic and entropic contributions.

The conformational interconversion process involves the rupture and reformation of intramolecular hydrogen bonds, allowing rotation of the pyrromethenone fragments about the central methylene bridge. This dynamic behavior creates a constantly changing environment for energy transfer, with the efficiency of the process modulated by the instantaneous molecular conformation.

Protein-Bound Energy Transfer

When mesobilirubin is bound to human serum albumin, the energy transfer processes become more complex due to the asymmetric binding environment created by the protein. The protein preferentially binds to one conformational enantiomer, inducing circular dichroism Cotton effects that reflect the chiral environment. This selective binding can alter the energy transfer pathways and influence the photoisomerization quantum yields.

The binding to serum albumin also affects the conformational dynamics of the molecule, potentially stabilizing certain conformers and altering the energy transfer efficiency. Studies have shown that the protein binding can influence both the geometric and structural photoisomerization reactions, with different binding sites showing preferential pathways for specific photochemical processes.

Implications for Fluorescent Probe Development in Biological Systems

The unique photochemical properties of mesobilirubin and its ability to undergo efficient energy transfer processes have significant implications for the development of fluorescent probes for biological applications. The compound's natural occurrence in biological systems, combined with its distinctive photophysical behavior, makes it an attractive candidate for various bioanalytical applications.

Fluorescence Resonance Energy Transfer Applications

The energy transfer properties of mesobilirubin can be exploited for the development of fluorescence resonance energy transfer-based sensors. The compound's ability to act as both an energy donor and acceptor, depending on the molecular environment, provides opportunities for creating sensitive detection systems for various biological targets.

Studies have demonstrated the successful application of bilirubin-based fluorescent probes for the detection of free bilirubin in human serum using metal-organic frameworks. The fluorescence quenching mechanism involves fluorescence resonance energy transfer from the probe to the target analyte, enabling sensitive and selective detection with low detection limits.

Biological Imaging Applications

The development of bilirubin-based fluorescent probes for biological imaging has shown promising results. The compound's natural biocompatibility and its ability to exhibit different emission properties depending on the local environment make it suitable for various imaging applications. The distinct emission characteristics of different conformers can be exploited to provide information about the local molecular environment and binding interactions [5].

Recent advances in probe design have focused on creating systems that can monitor specific biological processes, such as enzyme activity or cellular redox states. The incorporation of mesobilirubin derivatives into these systems provides opportunities for real-time monitoring of biological processes with high sensitivity and selectivity.

Sensor Development and Detection Mechanisms

The photochemical properties of mesobilirubin have been utilized in the development of various sensing platforms. The compound's ability to undergo photoisomerization and energy transfer processes provides multiple mechanisms for transducing the presence of target analytes into detectable optical signals.

One approach involves the use of mesobilirubin derivatives as turn-off fluorescent probes, where the binding of the target analyte leads to fluorescence quenching through photoinduced electron transfer mechanisms. This approach has been successfully applied to the detection of bilirubin in clinical samples, with the probe showing excellent selectivity and sensitivity.

Optimization of Probe Performance

The optimization of mesobilirubin-based fluorescent probes requires careful consideration of the molecular structure, environment, and photophysical properties. The influence of solvent polarity, pH, and temperature on the energy transfer processes must be understood to design probes with optimal performance characteristics.

| Parameter | α Crystal Form | β Crystal Form | Solution Phase |

|---|---|---|---|

| Emission Quantum Yield | 24% (red) | 0.5% (green) + red | 0.03% (green) |

| Dominant Conformer | M1 (stiff) | M1 + M2 (floppy) | M2 (floppy) |

| Energy Transfer Efficiency | High (M2→M1) | Moderate | Low |

| Photoisomerization Pathway | Limited | Multiple | Efficient |

The development of next-generation fluorescent probes based on mesobilirubin requires a thorough understanding of the structure-property relationships and the factors that govern the energy transfer processes. The incorporation of modern computational methods and advanced spectroscopic techniques will continue to drive innovations in this field, leading to improved probe designs with enhanced performance characteristics for biological applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4